molecular formula C10H6F3NO2 B1388503 7-(Trifluoromethoxy)quinolin-4-ol CAS No. 53985-75-4

7-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B1388503
CAS No.: 53985-75-4
M. Wt: 229.15 g/mol
InChI Key: AULSFKAITWRAMK-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group at the 7-position and a hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction where a suitable quinoline derivative is reacted with a trifluoromethoxy reagent under specific conditions .

Industrial Production Methods

Industrial production of 7-(Trifluoromethoxy)quinolin-4-ol may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethoxy)quinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The hydroxyl group at the 4-position may also play a role in its activity by forming hydrogen bonds with target molecules .

Properties

IUPAC Name

7-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULSFKAITWRAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670909
Record name 7-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-75-4
Record name 7-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethoxy)quinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 2
7-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 3
7-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 4
7-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 5
7-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 6
7-(Trifluoromethoxy)quinolin-4-ol

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